molecular formula C19H18N4O3S B13372852 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13372852
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: WOYQSYUMGVONLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) substituted at positions 3 and 6 with 4-methoxyphenoxymethyl and 4-methylphenoxymethyl groups, respectively. This compound is synthesized via condensation reactions involving 4-amino-5-substituted-1,2,4-triazole-3-thiols and substituted carboxylic acids under reflux with POCl₃ as a cyclizing agent . The reaction progress is monitored by TLC, and the product is purified via recrystallization .

Triazolo-thiadiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities.

Eigenschaften

Molekularformel

C19H18N4O3S

Molekulargewicht

382.4 g/mol

IUPAC-Name

3-[(4-methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-13-3-5-15(6-4-13)26-12-18-22-23-17(20-21-19(23)27-18)11-25-16-9-7-14(24-2)8-10-16/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

WOYQSYUMGVONLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds like 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl]triazolo[3,4-b]thiadiazole typically involves several steps:

  • Starting Materials : The synthesis often begins with simpler heterocyclic rings, such as triazoles or thiadiazoles, which are then modified to introduce the desired substituents.

  • Condensation Reactions : These reactions are commonly used to form the heterocyclic core. For example, the formation of a triazole ring might involve the condensation of a hydrazine derivative with a suitable aldehyde or ketone.

  • Substitution Reactions : Once the core is formed, substitution reactions can be used to introduce the phenoxy groups. This might involve nucleophilic substitution reactions where a suitable leaving group is replaced by the phenoxy moiety.

Analytical Techniques for Characterization

After synthesis, the compound must be thoroughly characterized to confirm its structure and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to determine the molecular structure by analyzing the chemical shifts and coupling patterns of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy : This technique helps identify functional groups within the molecule based on their characteristic absorption frequencies.

  • Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound.

Challenges in Synthesis

The synthesis of complex heterocyclic compounds can be challenging due to factors such as:

  • Steric Hindrance : Bulky substituents can hinder the reaction rates or make certain reactions difficult.

  • Reactivity Issues : Some functional groups may interfere with the desired reactions, requiring protective groups to be used.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in various pathogenic microorganisms. The compound binds to the active site of the enzyme, leading to competitive inhibition .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in CPNT ): Enhance cytotoxicity but may increase toxicity.
  • Methoxy Groups (e.g., in target compound and ): Improve solubility and target binding via hydrogen bonding.
  • Bulky Aromatic Substituents (e.g., naphthoxy in CPNT ): Promote π-π stacking with enzyme active sites.

Pharmacological Activity Comparison

Anticancer Activity

Compound Model (Cell Line/Animal) Key Findings Reference
Target Compound In silico docking (14-α-demethylase) Predicted antifungal activity via lanosterol demethylase inhibition
CPNT Ehrlich Ascitic Carcinoma (Mice) 50 mg/kg increased survival time; mild hepatotoxicity
FPNT HepG2 (Liver Cancer) Higher apoptosis induction than doxorubicin
3b, 3g MCF-7 (Breast Cancer) IC₅₀ = 8.2–12.4 µM (microwave-synthesized)

Trends : Microwave-synthesized analogs (e.g., 3b, 3g ) show superior potency due to higher purity and yield.

Antimicrobial Activity

Compound Pathogen Tested Activity (MIC or Zone of Inhibition) Reference
Target Compound Candida albicans (Predicted) Data pending experimental validation
6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] Mycobacterium tuberculosis MIC = 0.25 µg/mL (comparable to rifampicin)
5a-j S. aureus, E. coli 12–18 mm inhibition zones (10 µg/mL)

Trends : Chlorinated derivatives (e.g., ) exhibit stronger antimicrobial effects due to enhanced membrane permeability.

Physicochemical Properties

  • Solubility : Methoxy groups (target compound) improve aqueous solubility compared to chlorinated analogs .
  • Stability : Triazolo-thiadiazoles with aromatic substituents (e.g., naphthoxy ) exhibit greater thermal stability.
  • LogP : Target compound (estimated LogP = 3.2) shows moderate lipophilicity, ideal for blood-brain barrier penetration .

Biologische Aktivität

The compound 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family known for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and biological evaluations based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.44 g/mol
  • InChIKey : YCOLWIJQJFJPOH-UHFFFAOYSA-N

The compound features a triazole ring fused with a thiadiazole moiety and is substituted with methoxy and methyl phenyl groups. This specific structure contributes to its biological efficacy.

Biological Activity Overview

Numerous studies have explored the biological activity of this compound, particularly focusing on its anti-cancer properties and enzyme inhibition. The following sections summarize key findings.

Anticancer Activity

Recent research has demonstrated that derivatives of triazoles exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects. For instance, one study reported that a related compound inhibited A549 cell growth with an IC50 of approximately 0.98muM0.98\\mu M .

The mechanism underlying the anticancer activity involves:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression such as c-Met and VEGFR-2. For example, a related derivative demonstrated an IC50 of 26.00\nM for c-Met and 2.6\\mu M for VEGFR-2 .
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells through the activation of intrinsic pathways.

Synthesis Methods

The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions including:

  • Formation of the triazole ring through cyclization.
  • Substitution reactions to introduce methoxy and methyl phenyl groups.
  • Purification processes such as recrystallization or chromatography.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on A549 Cells : Treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis as measured by flow cytometry and Western blot analysis.
  • In Vivo Models : Animal studies have shown that administration of this compound significantly reduced tumor size in xenograft models compared to controls.

Data Summary Table

Biological ActivityCell LineIC50 Value (µM)Mechanism
AntiproliferativeA5490.98c-Met inhibition
AntiproliferativeMCF-71.05VEGFR-2 inhibition
AntiproliferativeHeLa1.28Apoptosis induction

Q & A

Q. What are the standard synthetic routes for preparing 3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step cyclization reactions. Key steps include:

  • Core formation : Cyclization of hydrazine derivatives (e.g., 4-amino-3-mercapto-1,2,4-triazoles) with thiocarbonyl compounds under acidic or basic conditions .
  • Substituent introduction : Reacting intermediates with substituted phenoxyacetic acids or aldehydes in the presence of phosphorus oxychloride (POCl₃), which activates carbonyl groups for electrophilic substitution .
  • Optimization : Refluxing in solvents like ethanol or DMF, followed by purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic methods : ¹H NMR and IR spectroscopy confirm functional groups (e.g., methoxy, methylphenoxy) and hydrogen bonding patterns .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π stacking, hydrogen bonds), critical for understanding solid-state behavior .
  • Elemental analysis : Validates stoichiometry and purity (>95%) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : Target enzymes like fungal 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2) are tested using in vitro fluorometric or colorimetric assays .
  • Molecular docking : Preliminary virtual screening predicts binding affinities to active sites (e.g., COX-2’s hydrophobic pocket) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst tuning : Increasing POCl₃ concentration enhances electrophilicity, improving cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Reaction monitoring : HPLC tracks intermediate formation to minimize side products .

Q. How should contradictory bioactivity results (e.g., in silico vs. in vitro) be addressed?

  • Assay validation : Verify enzyme activity under physiological conditions (pH 7.4, 37°C) and confirm compound stability via LC-MS .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to probe structure-activity relationships (SAR) .
  • Off-target screening : Use proteome-wide assays to identify unintended interactions .

Q. What computational methods elucidate its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Model binding stability over time, focusing on key residues (e.g., COX-2’s Tyr-385) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions (e.g., charge transfer in enzyme active sites) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Q. How do ADME properties influence its pharmacological potential?

  • In vitro assays : Caco-2 cell models assess intestinal permeability, while microsomal stability tests predict hepatic metabolism .
  • LogP analysis : High lipophilicity (predicted LogP >3) may limit aqueous solubility, necessitating prodrug strategies .

Q. What strategies resolve regioselectivity challenges during synthesis?

  • Directing groups : Use protecting groups (e.g., acetyl) to steer cyclization toward the desired triazolo-thiadiazole isomer .
  • Kinetic control : Lower reaction temperatures favor thermodynamically stable products .
  • In situ monitoring : Real-time FT-IR identifies intermediate tautomers to adjust conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.